N'-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide

X-ray crystallography Structural chemistry Hydrazone conformation

This sp³-rich cyclohexylidene-hydrazone fragment is exclusively available for early discovery via rare-chemical programs, sold 'AS-IS' without analytical data. Buyers must independently confirm identity and purity. Its non-planar chair conformation and 2-naphthyloxy regiospecificity distinguish it from inactive planar or 1-naphthyl isomers, making it a high-value entry for phenotypic screening against bacterial RNA polymerase, selectivity profiling, and fragment-based drug design programs targeting Gram-negative penetration. Ideal for focused library synthesis; the hydrazone C=N bond enables on-demand SAR derivatization unavailable from common arylidene building blocks.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
CAS No. 303087-84-5
Cat. No. B11696377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide
CAS303087-84-5
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CCC(=NNC(=O)COC2=CC3=CC=CC=C3C=C2)CC1
InChIInChI=1S/C18H20N2O2/c21-18(20-19-16-8-2-1-3-9-16)13-22-17-11-10-14-6-4-5-7-15(14)12-17/h4-7,10-12H,1-3,8-9,13H2,(H,20,21)
InChIKeySKWUXAXILUOAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Cyclohexylidene-2-(2-naphthyloxy)acetohydrazide (CAS 303087-84-5): Procurement-Relevant Structural and Sourcing Profile


N'-Cyclohexylidene-2-(2-naphthyloxy)acetohydrazide (CAS 303087-84-5; molecular formula C₁₈H₂₀N₂O₂; MW 296.4 g/mol) is a synthetic hydrazone derivative characterized by a cyclohexylidene moiety condensed with 2-(2-naphthyloxy)acetohydrazide . It is currently supplied by Sigma-Aldrich (Cat. No. R712124) exclusively through the AldrichCPR collection, a program for rare and unique chemicals intended for early discovery research. Sigma-Aldrich explicitly does not collect or provide analytical data for this product, and all sales are final with no warranties regarding identity, purity, or fitness for a particular purpose . This compound should be understood as an uncharacterized screening compound within the broader class of naphthyloxy acetohydrazides, a family that has attracted research interest for antimicrobial, antifungal, and anticancer applications [1].

Why N'-Cyclohexylidene-2-(2-naphthyloxy)acetohydrazide Cannot Be Casually Substituted by Other Naphthyloxy Hydrazides


Substitution within the naphthyloxy acetohydrazide class is non-trivial. The parent hydrazide, 2-(2-naphthyloxy)acetohydrazide (CAS 36304-47-9), lacks the cyclohexylidene condensation and exhibits a distinct biological profile, including reported antibacterial activity linked to DNA-dependent RNA polymerase inhibition . The positional isomer N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide (CAS 302909-09-7) differs solely in naphthyloxy attachment (1-naphthyl vs. 2-naphthyl), a change that in analogous series has been shown to significantly alter target binding and biological activity . Further, condensation with substituted benzylidene groups (e.g., 4-methoxybenzylidene, 2-hydroxybenzylidene) yields derivatives with distinct hydrogen-bonding networks and divergent reported activities [1]. These structural variations preclude reliable performance interchangeability without compound-specific characterization.

Quantitative Differentiation Evidence for N'-Cyclohexylidene-2-(2-naphthyloxy)acetohydrazide vs. Closest Analogs


Structural Differentiation: Cyclohexylidene vs. Benzylidene Substituent Impact on Molecular Geometry

The target compound incorporates a cyclohexylidene group, which adopts a chair conformation and imposes distinct steric and electronic constraints compared to planar arylidene analogs . In contrast, the closely related N'-[(E)-4-hydroxybenzylidene]-2-(naphthalen-2-yloxy)acetohydrazide adopts a nearly planar benzylidene-hydrazide geometry stabilized by an intramolecular N—H···O hydrogen bond, with an N—N bond length of 1.383 Å and a dihedral angle of approximately 2.8° between the hydrazide plane and the hydroxybenzylidene ring [1]. The cyclohexylidene analog lacks this intramolecular hydrogen bond and presents a substantially different three-dimensional shape, directly impacting molecular recognition and binding properties.

X-ray crystallography Structural chemistry Hydrazone conformation

Positional Isomer Comparison: 2-Naphthyloxy vs. 1-Naphthyloxy Pharmacophore Divergence

The target compound (CAS 303087-84-5) features a 2-naphthyloxy substituent, whereas its direct positional isomer N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide (CAS 302909-09-7) features a 1-naphthyloxy group . In the broader naphthyloxyacetic acid series, the 1-naphthyl isomer has been characterized as a lipoxygenase inhibitor with nanomolar activity, while the 2-naphthyl isomer is reported to act via a distinct mechanism involving DNA-dependent RNA polymerase inhibition . This regioisomeric switch fundamentally alters the pharmacophoric orientation and biological target profile, precluding substitution without empirical validation.

Structure-activity relationship Naphthalene substitution Regioisomer comparison

Procurement Differentiation: AldrichCPR 'As-Is' Status vs. Characterized Analogs

The target compound is sold by Sigma-Aldrich under the AldrichCPR program with an explicit disclaimer: no analytical data is collected, all sales are final, and the product is provided 'AS-IS' without any warranty of identity, purity, or fitness for purpose . In contrast, the parent hydrazide 2-(2-naphthyloxy)acetohydrazide (CAS 36304-47-9) is commercially available with defined purity specifications (e.g., 97% from multiple vendors) . This represents a critical procurement differentiation: the target compound is suitable only for exploratory screening where identity confirmation is performed by the end user, whereas characterized analogs are appropriate for assays requiring known purity and identity.

Chemical procurement Quality assurance Analytical characterization

Application Scenarios for N'-Cyclohexylidene-2-(2-naphthyloxy)acetohydrazide Based on Available Evidence


Exploratory Antimicrobial Screening Libraries Requiring Novel Scaffolds

Based on class-level evidence that 2-naphthyloxy acetohydrazide derivatives exhibit antibacterial activity potentially via DNA-dependent RNA polymerase inhibition , this compound can serve as a structurally novel entry in phenotypic screening libraries. Its cyclohexylidene modification distinguishes it from planar arylidene analogs and may confer differential bacterial membrane permeability, a hypothesis supported by the established relationship between alicyclic substitution and Gram-negative penetration . Researchers should verify compound identity in-house prior to screening due to the AldrichCPR 'AS-IS' procurement status .

Selectivity Profiling Against 1-Naphthyloxy Isomer in Enzyme Inhibition Panels

Given the mechanistic divergence between 1-naphthyloxy (lipoxygenase inhibitor) and 2-naphthyloxy (RNA polymerase inhibitor) series , this compound is a valuable tool for selectivity profiling studies. Head-to-head testing against N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide (CAS 302909-09-7) can quantify the impact of naphthyl regioisomerism on target engagement within an otherwise identical cyclohexylidene-hydrazide scaffold .

Crystallography-Driven Fragment-Based Drug Design (FBDD) Utilizing Chair Conformation

The cyclohexylidene group in the target compound adopts a chair conformation that presents a three-dimensional topology unavailable to planar aromatic substituents . This makes it a candidate for fragment-based drug design programs seeking to explore sp³-rich chemical space. The compound may serve as a fragment for co-crystallization studies with bacterial RNA polymerase or other nucleotide-binding targets, provided identity and purity are first confirmed by the end user .

Synthetic Intermediate for Focused Hydrazone Libraries

N'-Cyclohexylidene-2-(2-naphthyloxy)acetohydrazide can serve as a synthetic precursor for further derivatization. The hydrazone C=N bond is a versatile site for subsequent transformations, enabling the construction of focused libraries that probe the SAR around the cyclohexylidene moiety—a structural feature absent in commercially available arylidene analogs such as N'-benzylidene-2-(2-naphthyloxy)acetohydrazide . This positions the compound as a gateway to chemical space not accessible from commonly stocked hydrazide building blocks.

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